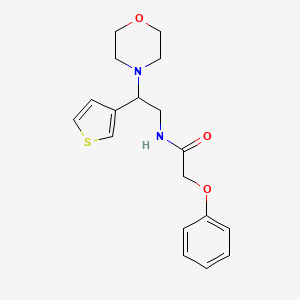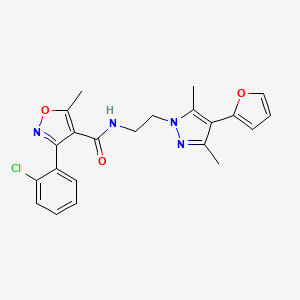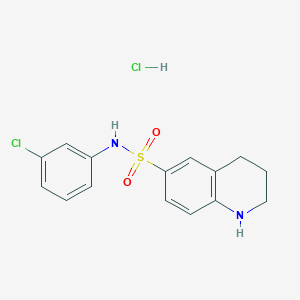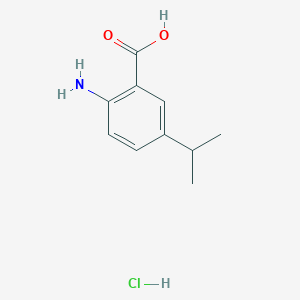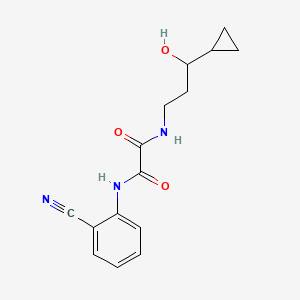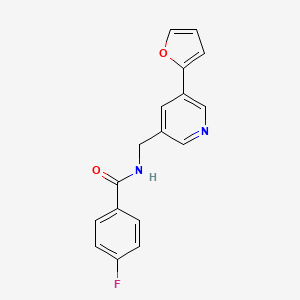
4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is an organic compound . It is part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide” are not available in the retrieved sources, similar compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed and synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
4-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions and functional group tolerance. Specifically, this compound serves as an organoboron reagent, facilitating the formation of new carbon–carbon bonds. The SM coupling process involves oxidative addition and transmetalation, where boron groups transfer to palladium, leading to the desired bond formation .
Protodeboronation in Organic Synthesis
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation has received less attention. However, 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide offers a radical-based approach for catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This transformation expands the toolbox for functionalizing boronic esters, enabling diverse synthetic pathways .
Radiosynthesis for Brain Imaging Studies
Researchers have synthesized a novel derivative of this compound, namely 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) , and labeled it with fluorine-18 (18F). This radiolabeled compound is valuable for positron emission tomography (PET) brain imaging studies. It may help investigate mutations associated with Parkinson’s disease, particularly those affecting leucine-rich repeat kinase 2 (LRRK2) activity .
Cytotoxic Effects in Lung Carcinoma
Theoretical and molecular mechanistic investigations have explored the cytotoxic effects of related chalcones. While not directly about 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide , these studies provide insights into the broader family of compounds. Chalcones exhibit varying cytotoxic effects against lung carcinoma cells, making them interesting candidates for further research .
Eigenschaften
IUPAC Name |
4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-5-3-13(4-6-15)17(21)20-10-12-8-14(11-19-9-12)16-2-1-7-22-16/h1-9,11H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYBRQICGKKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2673778.png)
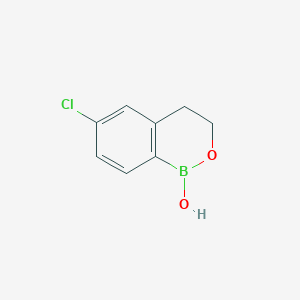
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2673781.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2673783.png)
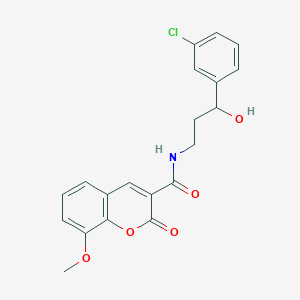

![N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B2673789.png)
![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)
